molecular formula C25H18N2O7 B11629972 5-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzene-1,3-dicarboxylic acid

5-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzene-1,3-dicarboxylic acid

Cat. No.: B11629972
M. Wt: 458.4 g/mol
InChI Key: UOCCRQUSJCNLQH-UHFFFAOYSA-N
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Description

The compound 5-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzene-1,3-dicarboxylic acid is a structurally complex aromatic dicarboxylic acid derivative. Its core comprises a benzene-1,3-dicarboxylic acid backbone substituted with a 2-(2,3-dimethylphenyl)-1,3-dioxo-isoindol-5-yl group linked via a carbonylamino bridge. This design introduces both rigidity (from the isoindole dione moiety) and hydrophobicity (from the dimethylphenyl substituent).

Properties

Molecular Formula

C25H18N2O7

Molecular Weight

458.4 g/mol

IUPAC Name

5-[[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C25H18N2O7/c1-12-4-3-5-20(13(12)2)27-22(29)18-7-6-14(11-19(18)23(27)30)21(28)26-17-9-15(24(31)32)8-16(10-17)25(33)34/h3-11H,1-2H3,(H,26,28)(H,31,32)(H,33,34)

InChI Key

UOCCRQUSJCNLQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phthalimide Moiety: This step involves the reaction of phthalic anhydride with a primary amine to form the phthalimide intermediate.

    Introduction of the Dimethylphenyl Group: The phthalimide intermediate is then reacted with 2,3-dimethylphenylamine under specific conditions to introduce the dimethylphenyl group.

    Formation of the Benzenedicarboxylic Acid Core: The final step involves the reaction of the intermediate with a benzenedicarboxylic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Hydrophobicity and Solubility

  • The target compound’s dimethylphenyl and isoindole dione groups confer significant hydrophobicity, likely reducing aqueous solubility compared to nitro- or hydroxyl-substituted analogs . This property may enhance membrane permeability in biological systems but necessitate formulation adjustments for drug delivery.
  • The trifluoromethoxy group in 5-[3-hydroxy-5-(trifluoromethoxy)phenyl]... balances lipophilicity and polarity, improving bioavailability in fluorinated drug candidates .

Acidity and Reactivity

  • Nitro- and trifluoromethyl-substituted analogs exhibit lower pKa values (higher acidity) due to electron-withdrawing effects, favoring ionic interactions in physiological environments . The target compound’s dimethylphenyl group, being electron-donating, may result in weaker acidity (pKa ~4–5), influencing its binding to targets like metalloenzymes.

Bioactivity Implications

  • The triazole-containing compound’s nitrogen-rich structure suggests utility in inhibiting enzymes reliant on H-bonding (e.g., proteases) or in metal-organic frameworks (MOFs) .
  • The isoindole dione moiety in the target compound may mimic cyclic peptide scaffolds, offering rigidity for selective protein binding .

Biological Activity

5-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzene-1,3-dicarboxylic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H21NO4\text{C}_{21}\text{H}_{21}\text{N}\text{O}_{4}

Molecular Weight : 351.4 g/mol
CAS Number : 294667-08-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of isoindole derivatives and subsequent modifications to introduce the dicarboxylic acid functionality. The detailed synthetic pathway includes:

  • Formation of Isoindole Core : Using appropriate precursors such as 2,3-dimethylphenyl derivatives.
  • Carbonylation Reactions : Introducing carbonyl groups through acylation methods.
  • Final Functionalization : Adding the amino and carboxylic acid groups.

Antiviral Activity

Recent studies have indicated that isoindole derivatives exhibit antiviral properties. For instance, one study demonstrated that compounds similar to this compound showed significant inhibition of viral entry in vitro. The mechanism appears to involve interference with viral attachment and penetration into host cells .

Cardiovascular Effects

Another area of research focuses on the cardiovascular effects of related compounds. Some derivatives have been shown to possess vasorelaxant properties and bradycardic effects, suggesting potential applications in treating hypertension or other cardiovascular disorders .

Antioxidant Activity

The compound's structure suggests potential antioxidant activity due to the presence of multiple functional groups capable of scavenging free radicals. Preliminary assays indicated that it could reduce oxidative stress markers in cellular models.

Study 1: Antiviral Mechanism Exploration

A study published in a peer-reviewed journal highlighted the antiviral mechanism of isoindole derivatives. The compound was found to inhibit viral replication at various stages, particularly during the entry phase into host cells. The authors suggested that structural modifications could enhance its efficacy against specific viruses .

Study 2: Cardiovascular Impact Assessment

In another study assessing cardiovascular impacts, researchers synthesized a series of isoindole compounds and evaluated their effects on isolated rat aorta tissues. The results indicated that certain derivatives exhibited significant vasorelaxation compared to controls, implicating potential therapeutic applications in managing blood pressure .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntiviralInhibition of viral entry
Cardiovascular EffectsVasorelaxant and bradycardic effects
AntioxidantReduction in oxidative stress markersNot specified

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